N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC9633714
Molecular Formula: C21H15N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15N3O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C21H15N3O3/c1-13-16-8-7-15(24-21(26)17-12-22-9-10-23-17)11-18(16)27-20(13)19(25)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26) |
| Standard InChI Key | JBNQZDDGYBUFSN-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=CC=C4 |
Introduction
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyrazine-2-carboxamide is a complex organic compound with a molecular formula of C21H15N3O3 and a molecular weight of 357.3621 g/mol . This compound combines a benzofuran core with a pyrazine ring, making it a potential candidate for various pharmaceutical applications due to its structural diversity.
Synthesis and Preparation
The synthesis of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyrazine-2-carboxamide typically involves the reaction of a benzofuran derivative with a pyrazine-2-carboxylic acid derivative. This process may involve condensation reactions or coupling reactions, depending on the specific starting materials and conditions.
Potential Biological Activities
While specific biological activity data for N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyrazine-2-carboxamide is limited, compounds with similar structures have shown potential in various therapeutic areas. For example, benzofuran derivatives have been explored for their anti-inflammatory and anticancer properties . Pyrazine derivatives are also known for their diverse biological activities, including antimicrobial and anticancer effects.
Research Findings and Future Directions
Research on N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyrazine-2-carboxamide is sparse, but its structural components suggest potential applications in drug discovery. Future studies should focus on synthesizing analogs with modified substituents to explore their biological activities and optimize their pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume